molecular formula C17H24N2O2 B1408470 (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate CAS No. 1706519-96-1

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

Cat. No.: B1408470
CAS No.: 1706519-96-1
M. Wt: 288.4 g/mol
InChI Key: LIYIADSINKUERW-JXMROGBWSA-N
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Description

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a complex organic compound that features a pyrrolidine ring, an aminoethyl group, and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

    Coupling with Ethyl Acrylate: The final step involves the coupling of the pyrrolidine derivative with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The aminoethyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar structures, such as piperidine derivatives, share some chemical properties but differ in their specific functional groups and applications.

    Ethyl Acrylate Derivatives: These compounds have similar acrylate moieties but may differ in their additional functional groups.

Uniqueness

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIADSINKUERW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 2
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
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(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 5
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

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